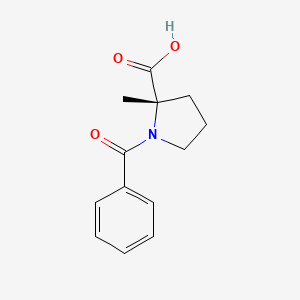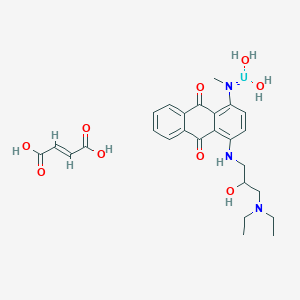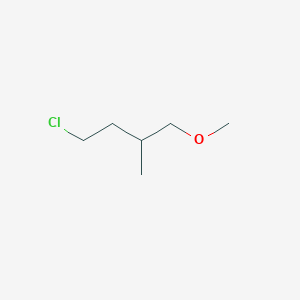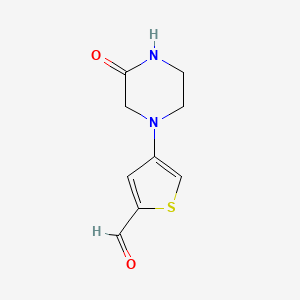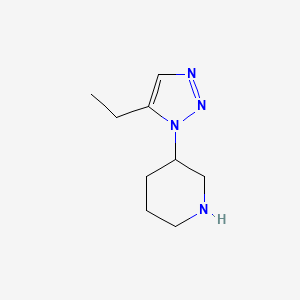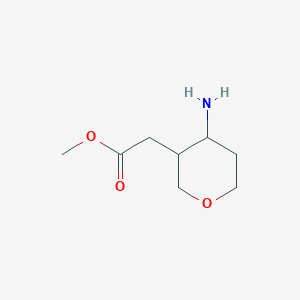
Methyl 2-(4-aminooxan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-aminooxan-3-yl)acetate: is a chemical compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . It is a derivative of oxane, featuring an amino group at the 4-position and a methyl ester group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-aminooxan-3-yl)acetate typically involves the reaction of oxane derivatives with appropriate reagents. One common method is the reaction of 4-aminooxane with methyl bromoacetate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(4-aminooxan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-aminooxan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-aminooxan-3-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active oxane derivative, which can further interact with cellular pathways .
Comparación Con Compuestos Similares
Methyl 2-(3-aminooxan-3-yl)acetate: Similar structure but with the amino group at the 3-position.
Methyl 2-(4-aminooxan-4-yl)acetate: Similar structure but with the amino group at the 4-position.
Uniqueness: Methyl 2-(4-aminooxan-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl 2-(4-aminooxan-3-yl)acetate |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6-7H,2-5,9H2,1H3 |
Clave InChI |
FKDZUHPKMZCBCK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1COCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)

![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
